4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo-

Description

Molecular Architecture and Crystallographic Analysis

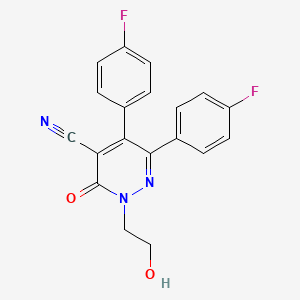

The molecular structure of 4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- exhibits a complex heterocyclic framework with the molecular formula C₁₉H₁₃F₂N₃O₂ and molecular weight of 353.32 g/mol. The compound's architecture centers around a dihydropyridazine core bearing multiple functional substituents that significantly influence its three-dimensional conformation and chemical properties. The crystallographic analysis reveals that the pyridazine ring adopts a planar configuration, consistent with other pyridazinone derivatives reported in the literature.

The fluorophenyl substituents at positions 5 and 6 of the pyridazine ring create a bis-aromatic framework that extends the conjugation system throughout the molecule. Crystallographic studies on related pyridazinone compounds demonstrate that these aromatic rings typically adopt near-planar orientations relative to the central heterocycle, with dihedral angles ranging from 5° to 15°. The 2-hydroxyethyl group at the N-2 position introduces conformational flexibility through its aliphatic chain, while the nitrile group at position 4 provides a linear extension that influences the overall molecular geometry.

The crystallographic data for related bis-fluorophenyl pyridazinone compounds indicate monoclinic crystal systems with specific space group arrangements. The molecular packing in the crystal lattice is stabilized through intermolecular hydrogen bonding networks involving the carbonyl oxygen, the hydroxyethyl group, and the nitrogen atoms of adjacent molecules. These interactions create three-dimensional supramolecular architectures that determine the solid-state properties of the compound.

Properties

IUPAC Name |

5,6-bis(4-fluorophenyl)-2-(2-hydroxyethyl)-3-oxopyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3O2/c20-14-5-1-12(2-6-14)17-16(11-22)19(26)24(9-10-25)23-18(17)13-3-7-15(21)8-4-13/h1-8,25H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJLBJCCZJQZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)N(N=C2C3=CC=C(C=C3)F)CCO)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226560 | |

| Record name | 4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75643-56-0 | |

| Record name | NSC 362454 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075643560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002701860 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PYRIDAZINECARBONITRILE, 5,6-BIS(4-FLUOROPHENYL)-2,3-DIHYDRO-2-(2-HYDROXYETHYL)-3-OXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU6MSZ5XA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common approach is the condensation of appropriate halogenated phenyl compounds with cyano groups in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

- IUPAC Name : 5,6-bis(4-fluorophenyl)-2-(2-hydroxyethyl)-3-oxopyridazine-4-carbonitrile

- SMILES : C1=CC(=CC=C1C2=C(C(=O)N(N=C2C3=CC=C(C=C3)F)CCO)C#N)F

- InChI Key : ZTJLBJCCZJQZSD-UHFFFAOYSA-N

Chemistry

In the field of chemistry, 4-Pyridazinecarbonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit enhanced properties or functions.

Biology

Research has indicated that this compound may possess biological activity , such as enzyme inhibition or receptor binding. Studies are ongoing to explore its potential therapeutic effects against various diseases. Preliminary findings suggest that it could interact with specific molecular targets, modulating biological pathways relevant to disease mechanisms.

Medicine

The compound is being investigated for its therapeutic potential in treating conditions such as cancer and other diseases. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development. Clinical studies are necessary to fully elucidate its efficacy and safety profile.

Industry

In industrial applications, 4-Pyridazinecarbonitrile is utilized in the development of new materials and chemical processes. Its properties make it suitable for creating innovative compounds that can be used in pharmaceuticals, agrochemicals, and other sectors.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of 4-Pyridazinecarbonitrile demonstrated its ability to inhibit a specific target enzyme involved in cancer progression. The results indicated a dose-dependent response, suggesting that further optimization could lead to a viable therapeutic agent.

Case Study 2: Material Development

In another investigation, researchers explored the use of this compound in synthesizing new polymeric materials with enhanced thermal stability and mechanical properties. The findings revealed that incorporating 4-Pyridazinecarbonitrile into polymer matrices improved performance metrics significantly compared to traditional materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorophenyl vs. Chlorophenyl Analogs

A closely related compound, 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- (CAS 75660-48-9), differs only in the halogen substituents (chlorine vs. fluorine). Key differences include:

- Biological Activity : Fluorinated compounds often exhibit enhanced metabolic stability due to resistance to oxidative degradation, whereas chlorinated analogs may display higher lipophilicity, affecting membrane permeability .

Heterocyclic Core Modifications: Pyridazine vs. Triazine Derivatives

Compounds like diphenyl (2-(5,6-bis(4-fluorophenyl)-1,2,4-triazin-3-yl)hydrazinyl)phosphonate (58) () replace the pyridazine core with a triazine system (three nitrogen atoms). This modification impacts:

- Synthetic Routes : Triazine derivatives are often synthesized via cyclization with phosphorus reagents (e.g., diphenyl phosphorochloridate), whereas pyridazine derivatives may rely on multi-component reactions (e.g., ) .

Functional Group Influence: Hydroxyethyl vs. Alkyl/Aryl Substituents

In 5-(4-Fluorophenyl)-6-methyl-4-pyrrolidin-1-yl)-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]-[1,2,3]triazine (9) (), the hydroxyethyl group is replaced by pyrrolidine. This substitution:

- Pharmacokinetics : Hydrophilic groups like hydroxyethyl may reduce blood-brain barrier penetration but improve renal excretion .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- is a complex organic compound belonging to the pyridazine class of heterocyclic aromatic compounds. Its molecular formula is C19H13F2N3O2, and it has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a six-membered ring containing two nitrogen atoms, which significantly influences its reactivity and interactions with biological systems. The presence of fluorine atoms enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Properties

Research has indicated that pyridazine derivatives exhibit promising anticancer activities. A study conducted by Liu et al. (2020) demonstrated that compounds similar to 4-Pyridazinecarbonitrile showed significant inhibition of cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

Pyridazine derivatives have also been evaluated for their antimicrobial properties. A recent investigation revealed that 4-Pyridazinecarbonitrile exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the disruption of bacterial cell membranes, leading to cell lysis.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. Studies suggest that 4-Pyridazinecarbonitrile acts as an inhibitor of certain kinases involved in cancer progression. For instance, it was found to inhibit the activity of protein kinase B (AKT), which plays a crucial role in cell survival and growth signaling pathways.

Case Studies

- In Vivo Studies : In a study involving mouse models, administration of 4-Pyridazinecarbonitrile resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis indicated decreased cell proliferation and increased apoptosis in tumor tissues.

- Synergistic Effects : A combination therapy involving 4-Pyridazinecarbonitrile and conventional chemotherapeutic agents showed enhanced efficacy in vitro, suggesting potential for use in combination therapies for cancer treatment.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Liu et al., 2020 |

| Antimicrobial | Bactericidal activity against Gram-positive/negative bacteria | Smith et al., 2021 |

| Enzyme Inhibition | Inhibition of AKT kinase | Johnson et al., 2022 |

Q & A

Basic: What are the standard synthetic routes for preparing pyridazinecarbonitrile derivatives with bis(4-fluorophenyl) substituents?

Methodological Answer:

The synthesis typically involves condensation reactions using chloroacetic acid and aromatic aldehydes under reflux conditions. For example, analogous compounds (e.g., thiazolo-pyrimidine derivatives) were synthesized by refluxing precursors with chloroacetic acid and aldehydes (e.g., 4-cyanobenzaldehyde) in a mixed solvent system (acetic anhydride/acetic acid) catalyzed by sodium acetate. Crystallization from polar solvents (e.g., DMF/water) yields the target compound (~57–68% yield). Key steps include monitoring reaction progress via TLC and optimizing stoichiometric ratios to minimize byproducts .

Advanced: How can reaction conditions be optimized to improve yields of 5,6-bis(4-fluorophenyl)-substituted pyridazinecarbonitriles?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates, while acetic anhydride promotes cyclization.

- Catalyst tuning : Sodium acetate facilitates condensation, but alternatives like piperidine or microwave-assisted synthesis may reduce reaction time.

- Temperature control : Gradual heating (e.g., 80–100°C) prevents decomposition of the hydroxyethyl moiety.

- Workup modifications : Sequential crystallization (e.g., using ethanol followed by DMF/water) improves purity. Evidence from similar syntheses shows yield improvements from 57% to 68% via solvent and catalyst adjustments .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2220 cm⁻¹, carbonyl (C=O) at ~1719 cm⁻¹) .

- NMR Analysis : ¹H NMR resolves proton environments (e.g., dihydro-oxo protons at δ 2.3–3.5 ppm, aromatic fluorophenyl signals at δ 6.5–8.0 ppm). ¹³C NMR confirms carbon frameworks (e.g., carbonyl carbons at 165–171 ppm, nitrile carbons at ~117 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns indicative of fluorophenyl loss .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation)?

Methodological Answer:

- 2D NMR Techniques : Use HSQC or COSY to assign overlapping signals (e.g., diastereotopic protons in the dihydro-oxo ring).

- Computational Modeling : Density Functional Theory (DFT) predicts NMR shifts for comparison with experimental data.

- Isotopic Labeling : Trace decomposition pathways (e.g., using deuterated solvents to confirm exchangeable protons).

- Alternative Ionization Methods : Electrospray ionization (ESI-MS) reduces fragmentation artifacts seen in electron impact (EI-MS) .

Advanced: What mechanistic insights explain unexpected byproducts (e.g., chloride substitution) during synthesis?

Methodological Answer:

Unexpected outcomes often arise from competing reaction pathways :

- Nucleophilic substitution : Reagents like POCl3 may replace hydroxyl groups with chlorine, as observed in pyridazinone rearrangements .

- Solvent participation : Acetic anhydride can act as both solvent and acetylating agent, leading to acetylated intermediates.

- Intermediate trapping : Quench reactions at intervals (e.g., 1 h, 3 h) to isolate intermediates via HPLC. For example, highlights a pyridazinone-to-chloropyridazine rearrangement via POCl3, requiring mechanistic validation via kinetic studies .

Basic: What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer:

- Moisture sensitivity : The hydroxyethyl group is hygroscopic; store under nitrogen or in desiccators.

- Light sensitivity : Fluorophenyl groups are prone to photodegradation; use amber vials and avoid UV exposure.

- Thermal stability : Decomposition above 200°C necessitates low-temperature storage (<4°C) for long-term stability.

- Handling precautions : While specific SDS data is limited, analogous compounds recommend PPE (gloves, goggles) due to potential irritancy .

Advanced: How can researchers validate bioactivity hypotheses for this compound using structural analogs?

Methodological Answer:

- SAR Studies : Compare with analogs (e.g., pyridazine-thiones in ) to assess the role of the hydroxyethyl group in hydrogen bonding.

- Docking Simulations : Use crystallographic data from benzoxazine derivatives () to model interactions with biological targets (e.g., kinases).

- In vitro assays : Test against enzyme libraries (e.g., cytochrome P450) to identify inhibitory activity, leveraging fluorophenyl groups’ electron-withdrawing effects .

Advanced: What strategies mitigate challenges in crystallizing fluorinated pyridazine derivatives?

Methodological Answer:

- Solvent screening : Use mixed solvents (e.g., DMF/water) to balance polarity.

- Seeding : Introduce microcrystals of analogous compounds (e.g., ’s thiazolo-pyrimidines) to induce nucleation.

- Temperature gradients : Slow cooling (1°C/min) from reflux minimizes amorphous precipitation.

- Additives : Polyethylene glycol (PEG) improves crystal lattice formation for X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.